
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate is a compound that features an adamantane moiety, which is known for its unique structural properties. Adamantane derivatives are widely used in medicinal chemistry, catalyst development, and nanomaterials due to their stability and reactivity
Méthodes De Préparation
The synthesis of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves several steps. One common method includes the alkylation of adamantane derivatives using radical intermediates . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield adamantane ketones, while substitution reactions can introduce different functional groups onto the adamantane core .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The unique structural properties of adamantane make it suitable for use in drug delivery systems and as a component in nanomaterials .
Mécanisme D'action
The mechanism of action of N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-(1-(1-Adamantyl)ethyl)-2-phenylisopropylamine phosphate can be compared with other adamantane derivatives such as amantadine, rimantadine, and memantine . These compounds share similar structural features but differ in their specific functional groups and applications. For example, amantadine and rimantadine are primarily used as antiviral agents, while memantine is used in the treatment of Alzheimer’s disease .
Propriétés
Numéro CAS |
118202-66-7 |
|---|---|
Formule moléculaire |
C21H34NO4P |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[2-(1-adamantyl)ethyl]-1-phenylpropan-2-amine;phosphoric acid |
InChI |
InChI=1S/C21H31N.H3O4P/c1-16(9-17-5-3-2-4-6-17)22-8-7-21-13-18-10-19(14-21)12-20(11-18)15-21;1-5(2,3)4/h2-6,16,18-20,22H,7-15H2,1H3;(H3,1,2,3,4) |
Clé InChI |
FIJSYJABOMOSBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCC23CC4CC(C2)CC(C4)C3.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



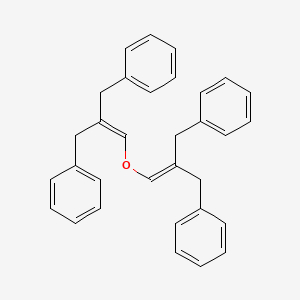
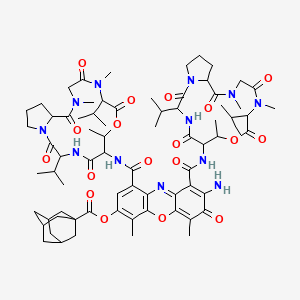
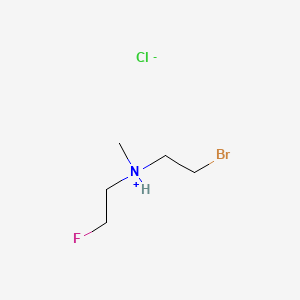
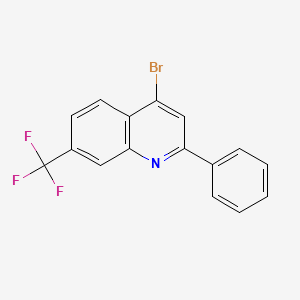
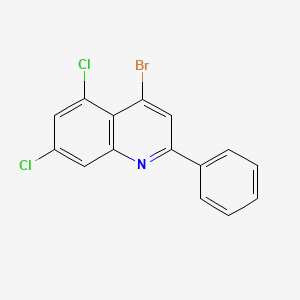
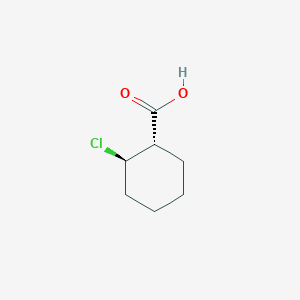
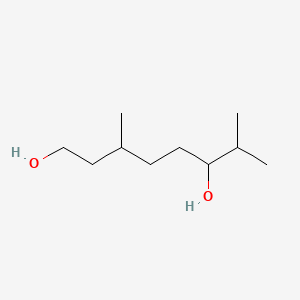
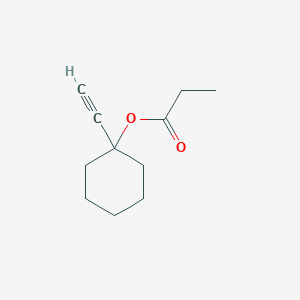
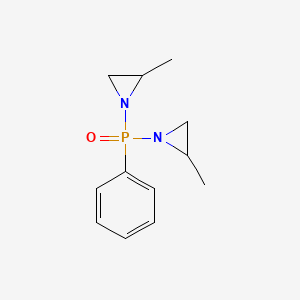



![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)
